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Compound of Interest

3,5-difluoro-4-
Compound Name:

phenoxybenzaldehyde
CAS No.: 1285690-36-9
Cat. No.: B6149874

Get Quote

\ J

CAS Registry Number: 1285690-36-9 Chemical Formula: C13HsF202 Molecular Weight: 234.20
g/mol [2]

Nomenclature and Structural Analysis
IUPAC Name Derivation

The International Union of Pure and Applied Chemistry (IUPAC) name 3,5-difluoro-4-
phenoxybenzaldehyde is derived through the following hierarchical rules:

¢ Principal Functional Group: The aldehyde group (-CHO) has the highest priority, defining the
parent structure as benzaldehyde.[1] The carbon atom bonded to the aldehyde group is
designated as position C1.[1]

¢ Substituent Placement:
o The phenoxy group (-OCeHs) is attached to the ring.

o Two fluorine atoms (-F) are attached to the ring.[1]
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e Numbering (Locants): The ring is numbered to give the substituents the lowest possible
locants.

o To achieve symmetry and lowest locants relative to C1, the phenoxy group is at C4 (para
position).

o The fluorine atoms are at C3 and C5 (meta positions).

o Alphabetical Ordering: Substituents are listed alphabetically. "D" (from difluoro) is ignored for
alphabetizing; "F" (fluoro) precedes "P" (phenoxy).

o Correct: 3,5-difluoro-4-phenoxybenzaldehyde.[2][3]

Structural Significance

This molecule belongs to the class of fluorinated diaryl ethers. The specific substitution pattern
(3,5-difluoro) is critical for two reasons:

o Metabolic Stability: The fluorine atoms at the 3 and 5 positions block metabolic oxidation at
the typically reactive meta-positions of the benzaldehyde ring.[1]

o Conformational Locking: The fluorine atoms create steric and electrostatic repulsion with the
ether oxygen, influencing the twist angle between the two aromatic rings, which is vital for
binding affinity in kinase inhibitors or pesticide targets.

Chemical Synthesis: The SNAr Protocol

The most robust route to 3,5-difluoro-4-phenoxybenzaldehyde is the Nucleophilic Aromatic
Substitution (SNAr) of 3,4,5-trifluorobenzaldehyde with phenol.[1]

Retrosynthetic Logic

The synthesis relies on the high reactivity of the C4-fluorine atom in 3,4,5-
trifluorobenzaldehyde.[1] The aldehyde group at C1 is a strong electron-withdrawing group
(EWG), which activates the para position (C4) toward nucleophilic attack much more strongly
than the meta positions (C3/C5).

Experimental Protocol
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Note: This protocol assumes standard laboratory safety conditions for handling fluorinated

aromatics and strong bases.

Reagents:

3,4,5-Trifluorobenzaldehyde (1.0 equiv)[1]
Phenol (1.05 equiv)
Potassium Carbonate (K2COs) (1.2 equiv, anhydrous)

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1]

Step-by-Step Methodology:

Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar and a
reflux condenser, dissolve 3,4,5-trifluorobenzaldehyde (e.g., 10 mmol) in anhydrous DMF (20
mL).

Nucleophile Formation: Add Phenol (10.5 mmol) and Potassium Carbonate (12 mmol) to the
solution.[1] The base deprotonates the phenol to generate the phenoxide anion in situ.[1]

Reaction: Heat the mixture to 80—90°C under an inert atmosphere (Nitrogen or Argon) for 4—
6 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) or HPLC.[1]

o Endpoint: Disappearance of the trifluoro starting material.

Quench and Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-
cold water (100 mL) to precipitate the product or induce phase separation.

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Combine organic
layers and wash with brine (2 x 20 mL) to remove residual DMF.

Drying and Concentration: Dry the organic phase over anhydrous Sodium Sulfate (NazSOa),
filter, and concentrate under reduced pressure (rotary evaporator).

Purification: The crude residue is typically purified via recrystallization from Ethanol/Hexane
or flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield 3,5-difluoro-4-
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phenoxybenzaldehyde as a white to off-white solid.[1]

Regioselectivity Mechanism

The regioselectivity is driven by the resonance stabilization of the Meisenheimer complex. The
negative charge resulting from the nucleophilic attack at C4 can be delocalized onto the
aldehyde oxygen (a stable resonance structure). Attack at C3/C5 does not allow this direct

conjugation with the aldehyde group.[1]

Visualization of Synthesis and Logic

The following diagram illustrates the reaction pathway and the regioselectivity logic driven by
the electron-withdrawing aldehyde group.

Regioselectivity Logic

- Aldehyde (-CHO) at C1 - Activates C4 (Para)
Strong EWG “7 >>C3/C5 (Meta)
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Phenol | Meisenheimer Complex i -KF (Elimination 3,5-difluoro-4-phenoxybenzaldehyde
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Caption: SNAr synthesis pathway showing the preferential nucleophilic attack at the C4
position activated by the para-aldehyde group.

Applications and Utility
Medicinal Chemistry (Scaffold Design)
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This molecule serves as a "privileged scaffold" in drug discovery. The aldehyde moiety allows
for rapid diversification into:

e Benzylic Amines: Via reductive amination (e.g., for kinase inhibitors).
e Styrenes: Via Wittig or Horner-Wadsworth-Emmons reactions.[1]
o Heterocycles: Conversion to benzimidazoles or quinazolines.[1]

The Fluorine Effect: The flanking fluorine atoms (3,5-position) protect the ether linkage from
oxidative dealkylation by Cytochrome P450 enzymes, significantly increasing the in vivo half-
life of drugs containing this moiety compared to non-fluorinated analogues.[1]

Agrochemicals

While the 4-fluoro-3-phenoxy isomer is famous for pyrethroids (e.g., Cyfluthrin), the 3,5-
difluoro-4-phenoxy isomer is an emerging building block for next-generation fungicides and
herbicides.[1] It is used to synthesize diaryl ether compounds that require enhanced lipophilicity
(LogP modulation) to penetrate waxy plant cuticles or insect exoskeletons.[1]

Physicochemical Properties Table

Property Value Source/Estimation

White to off-white crystalline

Appearance ] Experimental Observation
solid
] ] ] Analogous
Melting Point 75-80°C (Estimated)
fluorobenzaldehydes
Boiling Point ~320°C (at 760 mmHg) Calculated
LogP 35-40 Predicted (High Lipophilicity)

- Soluble in DCM, EtOAc,
Solubility ] Structure-based
DMSO; Insoluble in Water
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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